molecular formula C23H30O6 B1436977 Desglycolaldehyde-carboxyl Desonide CAS No. 117782-94-2

Desglycolaldehyde-carboxyl Desonide

Cat. No.: B1436977
CAS No.: 117782-94-2
M. Wt: 402.5 g/mol
InChI Key: FRRZIPPXTFWZML-JBAFZSFZSA-N
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Description

It is chemically defined as (11β,16α,17α)-11-Hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3-oxoandrosta-1,4-diene-17-carboxylic acid . This compound is primarily used in the pharmaceutical industry for the development of topical dermatological treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desglycolaldehyde-carboxyl Desonide is synthesized through a series of chemical reactions involving the modification of the parent compound, Desonide. The synthetic route typically involves the oxidation of Desonide to introduce the carboxyl group at the 17th position . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. The compound is produced in high purity and is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Desglycolaldehyde-carboxyl Desonide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carboxyl groups.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of Desonide, such as Desonide 21-Acetate and Desonide Glyoxal .

Comparison with Similar Compounds

Similar Compounds

  • Desonide 21-Acetate
  • Desonide Glyoxal
  • Desonide Bromo Impurity
  • Desonide Epoxy Impurity
  • Desonide-21-aldehyde hydrate

Uniqueness

Desglycolaldehyde-carboxyl Desonide is unique due to its specific structural modification, which introduces a carboxyl group at the 17th position. This modification enhances its stability and efficacy in topical formulations compared to other similar compounds .

Properties

CAS No.

117782-94-2

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid

InChI

InChI=1S/C23H30O6/c1-20(2)28-17-10-15-14-6-5-12-9-13(24)7-8-21(12,3)18(14)16(25)11-22(15,4)23(17,29-20)19(26)27/h7-9,14-18,25H,5-6,10-11H2,1-4H3,(H,26,27)/t14-,15-,16-,17+,18+,21-,22-,23-/m0/s1

InChI Key

FRRZIPPXTFWZML-JBAFZSFZSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)CCC5=CC(=O)C=C[C@]35C)O

SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)C

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desglycolaldehyde-carboxyl Desonide
Reactant of Route 2
Desglycolaldehyde-carboxyl Desonide
Reactant of Route 3
Desglycolaldehyde-carboxyl Desonide
Reactant of Route 4
Desglycolaldehyde-carboxyl Desonide
Reactant of Route 5
Desglycolaldehyde-carboxyl Desonide
Reactant of Route 6
Desglycolaldehyde-carboxyl Desonide

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